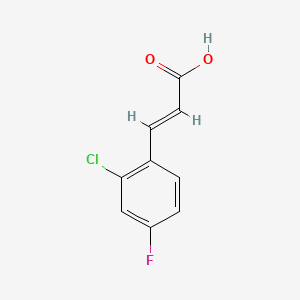

2-Chloro-4-fluorocinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCWBTRMWGOREZ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and molecular weight of 2-Chloro-4-fluorocinnamic acid

An In-Depth Technical Guide to 2-Chloro-4-fluorocinnamic Acid

Abstract

This compound is a halogenated derivative of cinnamic acid, a class of compounds recognized for its significant role as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific physicochemical properties and reactivity, making it a compound of interest for researchers in medicinal chemistry, drug development, and materials science. This guide provides a comprehensive overview of its chemical structure, molecular weight, physicochemical properties, a detailed protocol for its synthesis via the Perkin reaction, and an analysis of its expected spectroscopic characteristics. The potential applications, particularly as a precursor for active pharmaceutical ingredients (APIs), are also discussed, grounding the compound's relevance in current research and development landscapes.

Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research. This section details the essential identifiers and physicochemical characteristics of this compound.

Nomenclature and Structure

The systematic name for this compound is (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid.[1] The "(2E)" designation specifies the trans stereochemistry of the alkene double bond, which is the more stable and common isomer.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | PubChemLite[1] |

| Synonyms | 3-(2-Chloro-4-fluorophenyl)acrylic acid | CymitQuimica[2] |

| CAS Number | 133220-86-7 | PureSynth[3], CymitQuimica[2] |

| Molecular Formula | C₉H₆ClFO₂ | PubChemLite[1] |

| Molecular Weight | 200.59 g/mol | PureSynth[3], CymitQuimica[2] |

| InChI | InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | PubChemLite[1] |

| SMILES | C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O | PubChemLite[1] |

The chemical structure, illustrated below, consists of a cinnamic acid backbone where the phenyl group is substituted at the C2 position with a chlorine atom and at the C4 position with a fluorine atom.

Physicochemical Properties

The physical properties of the compound are critical for determining appropriate handling, storage, and reaction conditions. Halogenation significantly influences properties such as melting point and solubility compared to unsubstituted cinnamic acid.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Physical Form | Powder / Crystalline Solid | CymitQuimica[2] |

| Color | White to light yellow | ChemBK[4] |

| Melting Point | 245-247 °C | PureSynth[3] |

| Boiling Point | 312.8 °C at 760 mmHg | PureSynth[3] |

| Density | 1.42 g/cm³ | PureSynth[3] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane | ChemBK[4] |

Synthesis and Purification

As a specialized reagent, this compound is typically prepared through established organic synthesis routes. The Perkin reaction is a classic and reliable method for synthesizing cinnamic acid and its derivatives.[5][6] The choice of this method is based on its use of readily available starting materials and its well-documented mechanism, providing a robust pathway for production.

Synthetic Pathway: Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde (2-chloro-4-fluorobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid (anhydrous sodium acetate).[6] The reaction proceeds via an aldol-type condensation followed by dehydration.

Experimental Protocol

This protocol is an adapted procedure based on the well-established Perkin reaction for substituted cinnamic acids.[5][6]

Materials:

-

2-Chloro-4-fluorobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Saturated sodium carbonate solution

-

Concentrated hydrochloric acid

-

Ethanol

-

Activated charcoal (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-4-fluorobenzaldehyde (1.0 mole), acetic anhydride (1.5 moles), and freshly fused anhydrous sodium acetate (1.0 mole).

-

Condensation: Heat the mixture in an oil bath to 180°C for 5 to 8 hours with continuous stirring.[5]

-

Hydrolysis: Allow the reaction mixture to cool slightly and pour it into a beaker containing 400 mL of water. Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.

-

Salt Formation: To the boiling mixture, slowly add a saturated solution of sodium carbonate until the solution is alkaline. This converts the cinnamic acid into its water-soluble sodium salt, while the unreacted aldehyde remains insoluble. If the solution is colored, this is the stage to add activated charcoal and boil for a further 10 minutes.

-

Purification (Impurity Removal): Filter the hot solution to remove the unreacted aldehyde and other insoluble impurities (and charcoal, if used).

-

Precipitation: Cool the filtrate to room temperature and slowly acidify it with concentrated hydrochloric acid, with vigorous stirring, until the precipitation of this compound is complete.

-

Isolation: Collect the crude product by filtration, wash thoroughly with cold water to remove inorganic salts, and press dry.

-

Final Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. Dry the final product in a vacuum oven.

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and carboxylic acid protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the δ 12.0-13.0 ppm range. Its broadness is due to hydrogen bonding and chemical exchange.[9]

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the δ 7.2-7.8 ppm region. Due to the substitution pattern (Cl at C2, F at C4), they will exhibit a complex splitting pattern (e.g., doublet of doublets, triplet of doublets) arising from ortho, meta, and para couplings, including coupling to the ¹⁹F nucleus.

-

Vinylic Protons (-CH=CH-): Two doublets are expected. The proton (Hα) adjacent to the carbonyl group will appear around δ 6.4-6.6 ppm. The proton (Hβ) adjacent to the phenyl ring will be further downfield (δ 7.6-7.8 ppm) due to deshielding from the ring current.[9] The coupling constant (J) between these two protons is expected to be large (~16 Hz), confirming the trans configuration.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum provides confirmation of the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[9]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the conjugated carboxylic acid carbonyl group.[9]

-

C=C Stretch (Alkene & Aromatic): Absorptions in the 1625-1640 cm⁻¹ region correspond to the alkene C=C stretch, while aromatic C=C skeletal vibrations appear around 1450-1600 cm⁻¹.[9]

-

C-F and C-Cl Stretches: Strong absorptions for the C-F stretch are expected in the 1000-1300 cm⁻¹ region, while the C-Cl stretch will appear at a lower wavenumber, typically in the 600-800 cm⁻¹ range.

Applications in Research and Development

Cinnamic acid and its derivatives are of significant interest in the pharmaceutical and chemical industries due to their wide range of biological activities and their utility as synthetic intermediates.[6][10] The introduction of halogen atoms, such as chlorine and fluorine, can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[10]

-

Pharmaceutical Intermediates: Halogenated cinnamic acids are valuable building blocks for more complex molecules.[11] They serve as precursors in the synthesis of anti-inflammatory, anti-cancer, and antifungal agents.[4][11] The carboxylic acid and alkene moieties provide reactive handles for various chemical transformations, making this compound a versatile starting material in drug discovery campaigns.

-

Agrochemicals: Similar to other related compounds, this acid has potential applications in the development of novel herbicides and pesticides, where the halogenated phenyl ring can contribute to enhanced biological activity.[11]

-

Materials Science: The rigid structure and reactive functional groups make it a candidate for incorporation into polymers and other advanced materials to enhance properties like thermal stability.[11]

Conclusion

This compound is a well-defined chemical entity with distinct structural and physical properties. Its synthesis is achievable through established methods like the Perkin reaction, and its structure can be unequivocally confirmed using standard spectroscopic techniques. As a halogenated cinnamic acid derivative, it represents a valuable and versatile intermediate for professionals in drug development and chemical research, offering a platform for the synthesis of novel compounds with potentially enhanced biological activities. This guide provides the foundational technical knowledge required to confidently handle, synthesize, and utilize this compound in a research setting.

References

-

PureSynth. (n.d.). This compound 97%. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H6ClFO2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorocinnamic acid. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024). 4-Chloro-2-fluorocinnamic acid. Retrieved from [Link]

- Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

-

NIST. (n.d.). 2-Chlorocinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Bwokai. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Using non-covalent interactions to direct regioselective 2+2 photocycloaddition within macrocyclic cavit. Retrieved from [Link]

- Google Patents. (n.d.). CN102633625B - Preparation method of fluorocinnamic acid.

-

Watson International Limited. (n.d.). 2-CHLORO-4-HYDROXYCINNAMIC ACID CAS 682804-97-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorocinnamic acid. PubChem Compound Database. Retrieved from [Link]

-

Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]

- da Silva, A. F. A., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e56410112025.

-

Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C9H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pure-synth.com [pure-synth.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Chlorocinnamic acid | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chlorocinnamic acid [webbook.nist.gov]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

pKa value and acidity constants of 2-Chloro-4-fluorocinnamic acid

An In-Depth Technical Guide to the Acidity and pKa of 2-Chloro-4-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Cinnamic Acids and pKa

Cinnamic acid and its derivatives are a class of organic compounds that serve as vital building blocks in the synthesis of a wide array of commercially important molecules, including pharmaceuticals, fragrances, and agrochemicals.[1] The compound this compound (Figure 1) is a halogenated derivative whose unique electronic properties make it a valuable intermediate.[2]

In the realm of drug development, the acid dissociation constant (pKa) is one of the most critical physicochemical parameters. It quantitatively measures the strength of an acid in solution and dictates the extent of ionization at a given pH.[3] The ionization state of a drug molecule profoundly impacts its solubility, permeability, protein binding, and ultimately, its pharmacokinetic and pharmacodynamic profile. An accurate understanding of a compound's pKa is therefore indispensable for designing effective drug formulations and predicting its behavior in biological systems.[4]

This guide will explore the specific case of this compound, providing both a theoretical estimation of its acidity and practical, field-proven methods for its empirical determination.

Fundamentals of Acidity: The pKa of Carboxylic Acids

The acidity of a carboxylic acid is defined by its ability to donate a proton (H⁺) from its carboxyl group (-COOH) to a base, typically water in biological systems. This reversible reaction, or dissociation equilibrium, is described by the equilibrium constant Ka.

HA ⇌ H⁺ + A⁻

Where:

-

HA is the undissociated acid (this compound).

-

H⁺ is the donated proton.

-

A⁻ is the conjugate base (2-chloro-4-fluorocinnamate).

The acid dissociation constant, Ka, is given by: Ka = [H⁺][A⁻] / [HA]

For convenience, the logarithmic scale, pKa, is more commonly used:[3] pKa = -log₁₀(Ka)

A lower pKa value signifies a stronger acid, indicating a greater degree of dissociation at a given pH.[3][5] For instance, the pKa of unsubstituted trans-cinnamic acid is approximately 4.4, similar to that of benzoic acid (pKa ≈ 4.2).[6][7]

Predicting Acidity: The Influence of Halogen Substituents

The acidity of a substituted cinnamic acid is significantly modulated by the electronic effects of the substituents on the aromatic ring. For this compound, the chloro and fluoro groups are the dominant influencers.

The Inductive Effect: Both chlorine and fluorine are highly electronegative atoms. They exert a powerful electron-withdrawing inductive effect (-I effect), pulling electron density away from the aromatic ring and, through the conjugated system, from the carboxylate group.[8][9][10] This delocalization and withdrawal of electron density stabilize the negatively charged carboxylate anion (the conjugate base) formed upon dissociation.[9][10][11] By stabilizing the conjugate base, the equilibrium shifts towards dissociation, resulting in a stronger acid and, consequently, a lower pKa value compared to unsubstituted cinnamic acid.[8][11]

The strength of the inductive effect is distance-dependent; it diminishes as the substituent moves further from the carboxyl group.[11] In this molecule, the chloro group is in the ortho position (C2), placing it closer to the side chain and allowing it to exert a stronger inductive pull than a substituent in the meta or para position.

Comparative Analysis: While an experimental value for this compound is not published, we can estimate its pKa by comparing it to related compounds. The presence of two electron-withdrawing halogens is expected to lower the pKa significantly relative to the parent compound.

| Compound | CAS Number | Molecular Weight ( g/mol ) | pKa (approx.) |

| Cinnamic acid | 140-10-3 | 148.16 | 4.44 |

| Benzoic acid | 65-85-0 | 122.12 | 4.20[7] |

| 4-Chlorocinnamic acid | 1615-02-7 | 182.60 | ~4.2-4.4 |

| 2-Fluoro-4-(trifluoromethyl)cinnamic acid | 262608-88-8 | 236.15 | 3.34 (Predicted)[12] |

| This compound | 133220-86-7 | 200.59 [13][14] | Estimated < 4.2 |

Note: The pKa of 4-chlorocinnamic acid is not dramatically lower, as the inductive effect is attenuated at the para-position and can be countered by resonance effects. However, the predicted value for 2-Fluoro-4-(trifluoromethyl)cinnamic acid, with two strong electron-withdrawing groups, is substantially lower. It is therefore highly probable that the pKa of this compound is below 4.2.

Experimental Determination of pKa

To obtain a precise pKa value, experimental determination is essential. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol: Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point, where the concentrations of the undissociated acid and its conjugate base are equal.

Materials & Equipment:

-

This compound

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Class A burette (25 mL or 50 mL)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Analytical balance

-

Volumetric flasks

-

Deionized, CO₂-free water

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh approximately 20-40 mg of this compound and dissolve it in a suitable co-solvent (e.g., a minimal amount of ethanol or methanol) if necessary, due to the low aqueous solubility of many cinnamic acids.[15] Dilute with CO₂-free deionized water to a final volume of 50-100 mL.

-

System Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the vortex of the stirring solution.

-

Initial pH Reading: Record the initial pH of the solution before adding any titrant.

-

Titration: Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Data Collection: Continue the titration well past the equivalence point (the point of the steepest pH change). The increments should be smaller near the equivalence point to capture the inflection point accurately.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Vₑ) from the inflection point of the curve, often found by taking the first or second derivative of the curve.

-

The half-equivalence point is Vₑ / 2.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

-

Diagram: Dissociation of this compound

Caption: Dissociation equilibrium of this compound.

Diagram: Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: UV-Vis Spectrophotometry

This technique is powerful for compounds with a chromophore whose absorbance spectrum changes with pH, which is common for aromatic acids like cinnamic acid derivatives.[15][16] The method relies on measuring the absorbance of the compound in a series of buffers with known pH values.

Materials & Equipment:

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes

-

Calibrated pH meter

-

A series of buffers covering a pH range of ~2 units around the estimated pKa (e.g., phosphate, acetate, or citrate buffers)

-

Stock solution of this compound in a suitable solvent (e.g., methanol or ethanol)

Step-by-Step Methodology:

-

Determine Analytical Wavelengths: Prepare two highly acidic (pH << pKa, e.g., pH 1-2) and two highly basic (pH >> pKa, e.g., pH 8-9) solutions of the compound. Scan the UV spectrum (e.g., 200-400 nm) for each to find the wavelength of maximum absorbance for the acidic (λ_HA) and basic (λ_A⁻) forms.

-

Prepare Buffer Solutions: Prepare a series of at least 8-10 buffers with precisely known pH values, spanning the range from pKa - 1.5 to pKa + 1.5.

-

Sample Preparation: For each buffer, prepare a sample by adding a small, identical aliquot of the stock solution to ensure the final concentration of the analyte is constant across all samples. The final concentration should yield an absorbance in the optimal range of the spectrophotometer (0.2 - 1.0 AU).

-

Absorbance Measurement: Measure the absorbance of each buffered solution at the chosen analytical wavelength (a wavelength where the difference in absorbance between the acidic and basic forms is maximal).

-

Data Analysis: The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log [ (A - A_A⁻) / (A_HA - A) ] Where:

-

pH is the pH of the buffer.

-

A is the absorbance of the sample in that buffer.

-

A_HA is the absorbance of the fully protonated (acidic) form.

-

A_A⁻ is the absorbance of the fully deprotonated (basic) form. A plot of pH versus log[ (A - A_A⁻) / (A_HA - A) ] will yield a straight line with a y-intercept equal to the pKa.

-

Conclusion and Implications

The acidity of this compound, quantified by its pKa value, is a cornerstone of its chemical identity. Based on established principles of physical organic chemistry, the dual electron-withdrawing effects of the ortho-chloro and para-fluoro substituents are expected to significantly increase its acidity, yielding a pKa value lower than that of unsubstituted cinnamic acid (pKa < 4.2).

For professionals in drug development, an accurate pKa value, determined via rigorous methods such as potentiometric titration or UV-Vis spectrophotometry, is non-negotiable. It directly informs decisions on formulation strategies to enhance solubility, predicts the site of absorption in the gastrointestinal tract, and provides insight into potential drug-target interactions. While computational methods offer valuable estimations,[17][18][19] the experimental protocols detailed herein provide a self-validating system for generating the precise, reliable data required for modern pharmaceutical science.

References

- SID. (n.d.). Determination of acidity constants of cinnamic acid derivaties using two rank annihilation factor analysis (TRAFA).

- Kolanchi Babu, M. S., et al. (n.d.). Correlation of ground and excited state dissociation constants of - trans-para- and ortho-substituted cinnamic acids. Indian Academy of Sciences.

- PureSynth. (n.d.). This compound 97%.

- CymitQuimica. (n.d.). This compound.

- Narayanan, A. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid? Quora.

- Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity.

- Al-Hamdani, A. A., et al. (n.d.).

- ResearchGate. (n.d.).

- Neuman, R. C. (n.d.). Substituent Effects.

- NC State University Libraries. (n.d.). 20.

- MDPI. (2020, November 6). Naturally Occurring Hydroxycinnamic Acids.

- Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity.

- Chem-Impex. (n.d.). 4-Chloro-2-fluorocinnamic acid.

- Lab Pro. (n.d.). 4-Chloro-2-fluorocinnamic Acid, 5G - C2200-5G.

- Journal of Chemical Information and Modeling. (2021, September 23).

- BenchChem. (n.d.). Comparing the synthesis efficiency of different substituted cinnamic acids.

- Dippy, J. F. J., & Page, J. E. (n.d.). Chemical constitution and the dissociation constants of monocarboxylic acids. Part IX. Monosubstituted β-phenylpropionic and cinnamic acids. RSC Publishing.

- CompTox Chemicals Dashboard. (2025, October 15). 2-Fluoro-4-(trifluoromethyl)cinnamic acid Properties. EPA.

- Shields, G. C. (2015, December 1). Computational Approaches to Predict pKa Values.

- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

- ChemRxiv. (2024, February 26).

- Brown, N., et al. (n.d.).

- ResearchGate. (n.d.). Thermodynamic parameters of substituted trans-cinnamic acid.

- Feng, S., et al. (2021, January 22). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. PMC.

- CLAS. (n.d.). Table of Acids with Ka and pKa Values.

- Wikipedia. (n.d.).

- VMINTEQ. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids.

- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Acid dissociation constant - Wikipedia [en.wikipedia.org]

- 4. optibrium.com [optibrium.com]

- 5. library.gwu.edu [library.gwu.edu]

- 6. Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. global.oup.com [global.oup.com]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. CompTox Chemicals Dashboard [comptox.epa.gov]

- 13. pure-synth.com [pure-synth.com]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. sid.ir [sid.ir]

- 16. researchgate.net [researchgate.net]

- 17. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

Technical Guide: Comparative Analysis of cis- and trans-2-Chloro-4-fluorocinnamic Acid Isomers

Executive Summary

In the development of bioactive small molecules, the stereochemistry of the alkene linker in cinnamic acid derivatives dictates both physicochemical stability and binding affinity. For 2-chloro-4-fluorocinnamic acid , the distinction between the trans (E) and cis (Z) isomers is complicated by the ortho-chloro substituent . This steric bulk creates a non-planar conformation in the cis isomer, significantly altering its solubility, metabolic profile, and spectroscopic signature compared to the planar, thermodynamically stable trans isomer.

This guide provides a rigorous technical framework for synthesizing, isolating, and differentiating these isomers, with a specific focus on Nuclear Magnetic Resonance (NMR) validation.

Structural & Stereochemical Analysis[1]

The core difference between the isomers lies in the spatial arrangement of the phenyl ring relative to the carboxylic acid group across the

The "Ortho-Effect" in 2-Chloro Substitution

While standard cinnamic acids exhibit some steric strain in the cis form, the presence of a chlorine atom at the C2 (ortho) position exacerbates this.

-

Trans (E-isomer): The bulky 2-chloro-4-fluorophenyl group and the carboxylic acid are on opposite sides (anti-periplanar). This minimizes steric clash, allowing for extended

-conjugation and a planar structure. -

Cis (Z-isomer): The phenyl ring and carboxylic acid are on the same side (syn-periplanar). The C2-Chlorine atom sterically interferes with the carbonyl oxygen. To relieve this strain, the phenyl ring rotates out of plane, breaking conjugation.

Implication: The cis isomer possesses higher internal energy, lower melting point, and distinct UV-Vis absorption maxima (hypsochromic shift) due to loss of planarity.

Spectroscopic Differentiation (The Self-Validating Standard)

The only definitive method for assigning stereochemistry in this system is

NMR Data Interpretation

The Karplus equation dictates that the coupling constant depends on the dihedral angle.[1]

-

Trans (

): Large coupling ( -

Cis (

): Moderate coupling (

Table 1: Comparative Spectroscopic Data

| Feature | Trans-2-Chloro-4-fluorocinnamic Acid | Cis-2-Chloro-4-fluorocinnamic Acid |

| Configuration | (E) | (Z) |

| Vinyl Proton Coupling ( | 15.8 – 16.2 Hz (Diagnostic) | 11.0 – 12.5 Hz (Diagnostic) |

| Downfield (Deshielded by conjugation) | Upfield (Shielded by twisted ring current) | |

| UV-Vis | ~270-280 nm (High intensity) | ~250-260 nm (Lower intensity) |

| Melting Point | High (Typically >200°C) | Lower (Often oil or low-melting solid) |

Analytical Decision Tree

Use the following logic flow to validate your isomer identity.

Figure 1: NMR decision matrix for stereochemical assignment.

Synthetic Pathways & Experimental Protocols

To access both isomers, one must first synthesize the thermodynamically stable trans isomer via condensation, then access the cis isomer via photochemical inversion.

Protocol A: Synthesis of Trans-2-Chloro-4-fluorocinnamic Acid

Mechanism: Knoevenagel Condensation (Doebner Modification).[2][3] Rationale: The use of pyridine acts as both solvent and base to deprotonate malonic acid, while piperidine catalyzes the nucleophilic attack. The high temperature promotes decarboxylation and thermodynamic equilibration to the trans form.

Materials:

-

2-Chloro-4-fluorobenzaldehyde (10 mmol)

-

Malonic acid (12 mmol)

-

Pyridine (5 mL)

-

Piperidine (0.5 mL)

-

HCl (2M)

Step-by-Step:

-

Reaction: In a 50 mL round-bottom flask, combine aldehyde and malonic acid in pyridine. Add piperidine.

-

Reflux: Heat to 100°C (reflux) for 4 hours. Note: Evolution of

indicates decarboxylation. -

Quench: Cool the mixture to 0°C and pour slowly into 50 mL of ice-cold 2M HCl. The acid neutralizes the pyridine, precipitating the cinnamic acid.

-

Isolation: Filter the white precipitate. Wash with cold water (

). -

Purification: Recrystallize from Ethanol/Water (3:1).

-

Validation: Check NMR. Expect

.

Protocol B: Photoisomerization to Cis-2-Chloro-4-fluorocinnamic Acid

Mechanism: [2+2] Cycloaddition precursor state / Cis-Trans Isomerization.

Rationale: UV light excites the

Materials:

-

Pure Trans-isomer (from Protocol A)

-

Acetonitrile (HPLC Grade)

-

UV Reactor (Rayonet or similar,

or

Step-by-Step:

-

Dissolution: Dissolve trans-isomer (500 mg) in Acetonitrile (100 mL). Note: Dilute solutions prevent intermolecular [2+2] dimerization (truxillic acid formation).

-

Irradiation: Irradiate in a quartz vessel for 12–24 hours. Monitor via HPLC or TLC.

-

Workup: Evaporate solvent in vacuo at low temperature (<40°C) to prevent thermal reversion to trans.

-

Separation: The resulting oil is a mixture. Separation is required (see Section 5).

Separation Workflow

Separating the cis isomer is the most challenging step due to the equilibrium.

Figure 2: Chromatographic isolation strategy.

Expert Tip: The cis isomer is often less polar than the trans isomer on Silica gel because the carboxylic acid is sterically crowded by the ortho-chloro group, reducing its ability to hydrogen bond with the stationary phase. Use a gradient starting with high non-polar solvent.

Biological Implications (SAR)

In drug discovery, the choice of isomer is non-trivial.

-

Metabolic Stability: The 4-Fluoro group blocks metabolic oxidation at the para-position (a common clearance route), increasing half-life.

-

Steric Fit:

-

Trans-isomer: Mimics the rigid structure of peptide bonds; often fits narrow, deep hydrophobic pockets (e.g., enzyme active sites).

-

Cis-isomer: Adopts a "bent" conformation. This is critical for disrupting membrane bilayers (antimicrobial action) or fitting into globular receptors where the linear trans form would clash.

-

-

Reactivity: The cis isomer is a more potent Michael Acceptor in some contexts because the steric strain weakens the double bond, making it more susceptible to nucleophilic attack (e.g., by cysteine residues in proteins).

References

-

Knoevenagel Condensation Mechanism & Protocols

- Jones, G. (2011).

-

NMR Differentiation of Alkene Isomers

-

Photochemical Isomerization of Cinnamic Acids

- Yang, et al. (2025).

-

Biological Activity of Halogenated Cinnamics

- Ruiz, et al. (2025).

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloro-4-fluorocinnamic Acid via Knoevenagel-Doebner Condensation

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-4-fluorocinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The protocol detailed herein utilizes the Knoevenagel-Doebner condensation, a robust and classical method for forming carbon-carbon double bonds. We delve into the underlying reaction mechanism, provide a detailed, step-by-step laboratory protocol, and offer guidelines for product purification and characterization. This application note is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing substituted cinnamic acids.

Introduction and Scientific Rationale

Substituted cinnamic acids are a critical class of organic compounds widely used as precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] The specific compound, this compound, incorporates two key halogen substituents that modulate its electronic properties and reactivity, making it a desirable building block for complex molecular architectures.

The Knoevenagel condensation is a cornerstone of organic synthesis for creating α,β-unsaturated acids.[1][3] The specific variant employed here, the Doebner modification, involves the reaction of an aromatic aldehyde with malonic acid, using pyridine as the solvent and a catalytic amount of piperidine.[4][5] This method is advantageous due to its operational simplicity and generally good yields.[2]

Causality of Component Selection:

-

2-Chloro-4-fluorobenzaldehyde: The starting aldehyde. The presence of electron-withdrawing groups (both chloro- and fluoro-) on the aromatic ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and often accelerating the condensation reaction.[6]

-

Malonic Acid: The active methylene compound that serves as the nucleophile after deprotonation.

-

Piperidine: A secondary amine that functions as the primary base catalyst. Its role is twofold: it deprotonates malonic acid to form the reactive enolate, and it can react with the aldehyde to form a highly electrophilic iminium ion, which then reacts readily with the enolate.[5][7]

-

Pyridine: Functions as both the reaction solvent and a base. Its crucial role is to facilitate the final decarboxylation step, which converts the intermediate benzylidenemalonic acid to the desired cinnamic acid product.[1][7]

Reaction Mechanism: The Knoevenagel-Doebner Pathway

The synthesis proceeds through a well-established multi-step mechanism, as illustrated below. Understanding these steps is critical for troubleshooting and optimization.

-

Enolate Formation: The catalytic base, piperidine, abstracts an acidic α-proton from malonic acid to form a nucleophilic enolate ion.

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 2-Chloro-4-fluorobenzaldehyde.

-

Aldol Adduct Formation: An intermediate aldol-type adduct is formed.

-

Dehydration: This adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield an α,β-unsaturated dicarboxylic acid intermediate (2-chloro-4-fluorobenzylidenemalonic acid).

-

Decarboxylation: Aided by the pyridine solvent and heat, the intermediate undergoes decarboxylation (loss of CO₂) to afford the final, stable product, this compound.

Caption: Mechanism of the Knoevenagel-Doebner Reaction.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

| Reagent / Material | MW ( g/mol ) | Amount (10 mmol scale) | Molar Eq. | Notes |

| 2-Chloro-4-fluorobenzaldehyde | 158.55 | 1.59 g | 1.0 | Purity ≥98% |

| Malonic Acid | 104.06 | 1.15 g | 1.1 | Purity ≥99%, ensure dry |

| Pyridine | 79.10 | 15 mL | Solvent | Anhydrous grade recommended |

| Piperidine | 85.15 | ~0.2 mL (5-6 drops) | Catalyst | Reagent grade |

| Hydrochloric Acid (HCl), conc. | 36.46 | ~5 mL | For workup | Use for acidification |

| Ethanol (95%) | 46.07 | As needed | For recryst. | |

| Deionized Water | 18.02 | As needed | For workup | |

| Equipment | ||||

| 100 mL Round-bottom flask | ||||

| Magnetic stir bar and stir plate | ||||

| Reflux condenser | ||||

| Heating mantle or oil bath | ||||

| Büchner funnel and filter flask | ||||

| Standard laboratory glassware | Beakers, graduated cylinders, etc. |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-Chloro-4-fluorobenzaldehyde (1.59 g, 10 mmol) and malonic acid (1.15 g, 11 mmol).

-

Solvent and Catalyst Addition: Add 15 mL of pyridine to the flask and stir the mixture until the solids dissolve. Attach a reflux condenser. Through the top of the condenser, carefully add 5-6 drops (~0.2 mL) of piperidine.

-

Heating and Reaction: Gently heat the reaction mixture in an oil bath to 80-90°C. As the reaction proceeds, you will observe the evolution of carbon dioxide gas (effervescence), indicating the decarboxylation step is occurring.

-

Reaction Monitoring: Maintain the mixture at reflux with stirring for 2-3 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Workup and Precipitation: After the reaction is complete (as judged by TLC or cessation of gas evolution), allow the dark-colored solution to cool to room temperature. In a separate beaker, prepare a solution of ~5 mL of concentrated HCl in 100 mL of ice-cold water. Slowly pour the reaction mixture into the acidic solution with vigorous stirring. A precipitate should form immediately.

-

Isolation: Continue stirring the acidic mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual pyridine and other water-soluble impurities.

-

Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Slowly add hot deionized water dropwise until the solution becomes faintly turbid. Reheat gently to get a clear solution, then allow it to cool slowly to room temperature, and finally in an ice bath.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight. The expected product is a white to off-white crystalline solid.

Product Characterization

To confirm the identity and purity of the synthesized this compound (MW: 200.59 g/mol ), standard analytical techniques should be employed.[8][9]

| Technique | Expected Observations / Data |

| Melting Point | Literature values should be consulted for comparison. A sharp melting range indicates high purity. |

| ¹H NMR | Expect signals for the aromatic protons and the two vinylic protons of the α,β-unsaturated system. The vinylic protons will appear as doublets with a large coupling constant (~16 Hz) characteristic of a trans configuration. |

| FT-IR (ATR) | Look for characteristic peaks: a broad O-H stretch (~2500-3300 cm⁻¹), a strong C=O stretch (~1680-1710 cm⁻¹), a C=C stretch (~1620-1640 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region.[10] |

| LC-MS | In negative ion mode ESI-MS, the primary ion observed should correspond to [M-H]⁻ at m/z ≈ 199.6.[9][11] |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive or insufficient catalyst.- Moisture in reagents (especially malonic acid).- Insufficient heating or reaction time. | - Use fresh piperidine.- Ensure malonic acid is dry.- Increase reaction time and monitor by TLC until the starting aldehyde is consumed.[12] |

| Product is Oily or Gummy | - Incomplete reaction.- Presence of unreacted starting materials or pyridine-HCl salt. | - Ensure complete precipitation during workup by adjusting pH and allowing sufficient time for crystallization.- Wash the crude product thoroughly with cold water.[13][14] |

| Product is Highly Colored | - Polymerization or side reactions due to excessive heat. | - Maintain the reaction temperature below 100°C.- During recrystallization, a small amount of activated charcoal can be added to the hot solution to decolorize it (filter hot).[12] |

References

-

Taylor & Francis. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available at: [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

-

ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available at: [Link]

-

Chem-Station. (2014). Knoevenagel Condensation. Available at: [Link]

-

PubMed. (2026). Structural elucidation and quantitative analysis of cinnamic acid derivatives using TIMS-MS, cyclodextrin adducts, and computational chemistry. Available at: [Link]

-

ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j) and dimedone (2) in presence of ZrOCl2·8H2O/NaNH2 as catalysis to yield the product (3a–j). Available at: [Link]

-

Chemistry Research Journal. (2016). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Available at: [Link]

-

Cambridge University Press. Knoevenagel Condensation. Available at: [Link]

-

Banaras Hindu University. (2018). Novel Methods of Knoevenagel Condensation. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available at: [Link]

-

MDPI. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Available at: [Link]

-

Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Available at: [Link]

-

Atlantis Press. (2017). Synthesis of Cinnamic Acid Derivatives. Available at: [Link]

-

Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available at: [Link]

-

Scientific Research Publishing. (2016). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Available at: [Link]

-

ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Available at: [Link]

- Ying, A. G., Wu, C. L., & He, G. H. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Asian Journal of Chemistry, 24(12), 5693.

-

Der Pharma Chemica. (2011). Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation using conventional. Available at: [Link]

-

Semantic Scholar. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Available at: [Link]

- Pandya, K. C., & Pandya, R. B. (1943). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 18(3), 114-119.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chemrj.org [chemrj.org]

- 3. researchgate.net [researchgate.net]

- 4. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structural elucidation and quantitative analysis of cinnamic acid derivatives using TIMS-MS, cyclodextrin adducts, and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Synthesis of Halogenated Cinnamic Acids via the Heck Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Cinnamic Acids

Halogenated cinnamic acids and their derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their utility stems from the unique physicochemical properties imparted by the halogen substituent, which can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The Mizoroki-Heck reaction, a cornerstone of modern palladium-catalyzed cross-coupling chemistry, provides a powerful and versatile platform for the synthesis of these valuable compounds.[1] This guide offers an in-depth exploration of the Heck reaction conditions tailored for the synthesis of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodocinnamic acids, providing both a theoretical framework and practical, field-proven protocols.

The Heck Reaction: A Mechanistic Overview

The Heck reaction facilitates the coupling of an aryl halide with an alkene, in this case, acrylic acid, to form a substituted alkene.[2] The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle. A comprehensive understanding of this mechanism is paramount for rational optimization and troubleshooting.

The catalytic cycle can be broadly divided into four key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate. The rate of this step is highly dependent on the nature of the halogen, following the general trend of I > Br > Cl > F.[3]

-

Alkene Coordination and Insertion: The alkene (acrylic acid) coordinates to the palladium center, followed by migratory insertion into the Pd-Aryl bond. This step forms a new carbon-carbon bond.

-

Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the cinnamic acid double bond and a palladium-hydride species. This step is typically stereoselective, yielding the trans (E) isomer.[4]

-

Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Comparative Analysis of Reaction Conditions for Halogenated Cinnamic Acids

The choice of reaction parameters is critical for a successful Heck reaction and is highly dependent on the reactivity of the aryl halide. The following table provides a comparative summary of optimized conditions for the synthesis of various 4-halogenated cinnamic acids.

| Parameter | 4-Fluorocinnamic Acid | 4-Chlorocinnamic Acid | 4-Bromocinnamic Acid | 4-Iodocinnamic Acid |

| Aryl Halide | 4-Fluoroiodobenzene | 4-Chloroiodobenzene or 4-Chlorobromobenzene | 4-Bromoiodobenzene or 4-Bromochlorobenzene | 4-Iodobenzene |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd/C | Pd(OAc)₂, PdCl₂ | Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) | Triphenylphosphine (PPh₃), Buchwald ligands | Triphenylphosphine (PPh₃) | Often ligandless or PPh₃ |

| Base | Stronger organic bases (e.g., DBU, Cy₂NMe) or inorganic bases (K₂CO₃, Cs₂CO₃) | Triethylamine (Et₃N), K₂CO₃, NaOAc | Triethylamine (Et₃N), Na₂CO₃ | Triethylamine (Et₃N), NaOAc |

| Solvent | High-boiling polar aprotic (e.g., DMF, DMAc, NMP) | DMF, Acetonitrile, Toluene | DMF, Acetonitrile, Water (biphasic) | DMF, Acetonitrile, Ethanol |

| Temperature | 120-150 °C | 100-140 °C | 80-120 °C | 60-100 °C |

| Key Challenge | C-F bond activation is difficult.[6] | Slower oxidative addition compared to bromides and iodides. | Potential for dehalogenation. | High reactivity can lead to side reactions if not controlled. |

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of halogenated cinnamic acids. Optimization may be required based on the specific laboratory setup and reagent purity.

Protocol 1: Synthesis of 4-Chlorocinnamic Acid

This protocol details the synthesis of 4-chlorocinnamic acid from 4-chloroiodobenzene and acrylic acid.

Materials and Reagents:

-

4-Chloroiodobenzene

-

Acrylic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-chloroiodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by acrylic acid (1.2 eq) and triethylamine (2.0 eq).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 1 M HCl and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water.

Caption: Experimental workflow for the synthesis of 4-chlorocinnamic acid.

Troubleshooting and Key Considerations

1. Catalyst Deactivation:

-

Issue: The palladium catalyst can precipitate as palladium black, leading to a loss of catalytic activity.

-

Solution: Ensure the reaction is carried out under a strict inert atmosphere to prevent oxidation of the Pd(0) species. The use of appropriate ligands, such as phosphines or N-heterocyclic carbenes, can stabilize the catalyst.[3]

2. Low Yields:

-

Issue: Incomplete conversion of the starting materials.

-

Solution: For less reactive aryl halides like chlorides and fluorides, higher temperatures and longer reaction times may be necessary.[7] Increasing the catalyst loading or using a more active catalyst system (e.g., palladacycles) can also improve yields. The choice of base and solvent is also critical; a screen of different conditions may be required.[8]

3. Side Reactions: Dehalogenation

-

Issue: A common side reaction where the halogen on the aryl halide is replaced by a hydrogen atom, leading to the formation of cinnamic acid as a byproduct.[9]

-

Mechanism: This is often mediated by a palladium-hydride species, which can be formed from the base (e.g., triethylamine acting as a hydride donor) or trace amounts of water.

-

Mitigation Strategies:

-

Base Selection: Switch from organic amines to inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are less likely to act as hydride donors.[10]

-

Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling.[9]

-

Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize the formation of palladium-hydride species from water.

-

For Aryl Bromides and Iodides: These are more prone to dehalogenation. Careful selection of a milder base and lower reaction temperatures is particularly important.

-

4. Regioselectivity:

-

Issue: While the Heck reaction with acrylic acid typically yields the linear product, branched isomers can sometimes be formed.

-

Solution: The regioselectivity is influenced by both steric and electronic factors. For acrylic acid, the electronic preference for the formation of the conjugated system strongly favors the desired linear product.

Conclusion

The Heck reaction is a robust and highly adaptable method for the synthesis of halogenated cinnamic acids. By carefully selecting the catalyst, ligands, base, and solvent based on the reactivity of the specific aryl halide, researchers can achieve high yields of the desired products. A thorough understanding of the reaction mechanism and potential side reactions is crucial for successful optimization and troubleshooting. The protocols and guidelines presented here provide a solid foundation for the synthesis of these important compounds for applications in drug discovery and materials science.

References

-

Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

-

Beilstein, J. (2017). Heck Reaction—State of the Art. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Heck coupling of iodobenzene and ethyl acrylate after 4 h. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction parameters for Heck reaction of iodobenzene with n-butyl acrylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Retrieved from [Link]

-

CORE. (2008). Heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide ionic liquid as a green solvent under microwave irradiation. Retrieved from [Link]

-

University of Bristol. (n.d.). Optimization of the Mizoroki-Heck reaction using design of experiment (DoE). Retrieved from [Link]

-

University of Windsor. (2005). Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

MDPI. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Retrieved from [Link]

-

University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]

-

Semantic Scholar. (2017). Heck Reaction—State of the Art. Retrieved from [Link]

-

Springer. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Retrieved from [Link]

-

Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization conditions of the Heck reaction of iodobenzene with 2, 3-dihydrofuran. Retrieved from [Link]

-

PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Retrieved from [Link]

-

YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Heck reaction between free base 2-Br-porphyrin and vinyl-ferrocene derivatives. Electrochemical and spectroscopic characterisation of β-functionalised alpha and trans-vinyl-ferrocene porphyrin derivatives. A comparative study. Retrieved from [Link]

-

ResearchGate. (2025). Lewis base catalysis of bromo- and iodolactonization, and cycloetherification. Retrieved from [Link]

-

Longdom Publishing. (2024). Organic Chemistry: Current Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter 32.4.4: Chloro, Bromo and Iodoalkanes. Retrieved from [Link]

Sources

- 1. Heck Reaction [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: 2-Chloro-4-fluorocinnamic Acid in Agrochemical Development

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-Chloro-4-fluorocinnamic acid as a scaffold in modern agrochemical design. Drawing upon the well-established biological activities of cinnamic acid derivatives and the strategic advantage of halogenation in active ingredient development, these notes outline plausible applications, mechanisms of action, and detailed experimental protocols for evaluating its efficacy as a potential herbicide, fungicide, and insecticide. The provided methodologies are designed to be self-validating, offering a robust framework for systematic investigation.

Introduction: The Strategic Rationale for this compound in Crop Protection

Cinnamic acid and its derivatives are a class of phenylpropanoids, naturally occurring in various plants, that exhibit a wide array of biological activities.[1][2] Their applications in the agrochemical sector are diverse, encompassing roles as plant growth regulators, antivirals, bactericides, fungicides, herbicides, and insecticides.[1] The core structure of cinnamic acid, featuring a phenyl ring linked to an acrylic acid moiety, presents a versatile scaffold for chemical modification to enhance potency and selectivity.

The introduction of fluorine and chlorine atoms into the 2- and 4-positions of the phenyl ring, respectively, to yield this compound is a deliberate design strategy. Fluorination is a widely employed tactic in both agrochemical and pharmaceutical design due to fluorine's unique ability to modulate the pharmacokinetic and physicochemical properties of bioactive molecules.[3][4][5] The strong carbon-fluorine bond enhances metabolic stability, and the high electronegativity of fluorine can lead to improved binding affinity with target enzymes or receptors.[5][6] Similarly, the presence of a chlorine atom can augment the biological activity of the parent compound.[2] This dual halogenation pattern makes this compound a compelling candidate for the development of next-generation, highly effective, and potentially more sustainable crop protection agents.

Potential Agrochemical Applications and Hypothesized Mechanisms of Action

Based on the known bioactivities of analogous compounds, this compound is a promising lead for the development of the following classes of agrochemicals:

-

Herbicides: Cinnamic acid derivatives have demonstrated herbicidal properties, and halogenated analogs have shown increased activity.[2] The cis-isomer of cinnamic acid, in particular, has been identified as an inhibitor of polar auxin transport, a critical process for plant growth and development.[7] It is plausible that this compound or its derivatives could disrupt plant growth through a similar mechanism or by inhibiting other key enzymes in plant biosynthetic pathways.

-

Fungicides: The antifungal potential of cinnamic acid derivatives is well-documented.[8] The introduction of halogen atoms can enhance this activity. For instance, N-(4-Chlorophenyl)-2-chlorocinnamamide has demonstrated notable antifungal properties.[9] The mechanism could involve the disruption of fungal cell membranes, inhibition of essential enzymes like succinate dehydrogenase, or interference with fungal metabolic pathways.

-

Insecticides and Larvicides: Cinnamic acid esters have shown promising larvicidal activity against mosquito vectors like Aedes aegypti.[10] The lipophilicity imparted by the ester group, combined with the electronic effects of the chloro and fluoro substituents, could enhance penetration through the insect cuticle and interaction with target sites, such as the nervous system.

Synthesis and Derivatization Strategies

The development of a robust synthetic route and the creation of a focused derivative library are foundational to exploring the full potential of this compound.

Core Synthesis of this compound

Several established synthetic methodologies can be employed for the synthesis of the parent acid, including the Perkin, Knoevenagel, Wittig, and Heck reactions.[11] A common and practical approach is the Perkin reaction, which involves the condensation of 2-chloro-4-fluorobenzaldehyde with acetic anhydride in the presence of a weak base.

Protocol 1: Synthesis of this compound via Perkin Reaction

Materials:

-

2-Chloro-4-fluorobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Round-bottom flask with reflux condenser

-

Oil bath

-

Beaker

-

Saturated sodium carbonate solution

-

Concentrated hydrochloric acid

-

Buchner funnel and filter paper

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-4-fluorobenzaldehyde (1 equivalent), acetic anhydride (1.5-2 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (1 equivalent).

-

Heat the mixture in an oil bath at 180°C for 5-8 hours.

-

Allow the reaction mixture to cool slightly and then carefully pour it into a beaker of water.

-

Boil the mixture to hydrolyze any excess acetic anhydride.

-

Add a saturated solution of sodium carbonate with stirring until the solution is alkaline to convert the cinnamic acid into its water-soluble sodium salt.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the cool filtrate with concentrated hydrochloric acid with vigorous stirring until the precipitation of this compound is complete.[11]

-

Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to yield the purified product.

Synthesis of Bioactive Derivatives: Amides and Esters

To explore structure-activity relationships (SAR), the synthesis of amide and ester derivatives is recommended. These derivatives can exhibit altered physicochemical properties, such as lipophilicity and membrane permeability, which can significantly impact their biological efficacy.

Protocol 2: Synthesis of 2-Chloro-4-fluorocinnamide Derivatives

Materials:

-

This compound

-

Thionyl chloride or oxalyl chloride

-

Appropriate primary or secondary amine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine or other suitable base

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Convert this compound to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an anhydrous solvent like DCM.

-

In a separate flask, dissolve the desired amine (1 equivalent) and a base such as triethylamine (1.1 equivalents) in anhydrous DCM.

-

Slowly add the freshly prepared this compound chloride solution to the amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Experimental Protocols for Agrochemical Evaluation

The following protocols provide a framework for the systematic screening of this compound and its derivatives for herbicidal, fungicidal, and insecticidal activity.

Herbicidal Activity Screening

This protocol is designed to assess the pre- and post-emergence herbicidal activity of the test compounds.

Protocol 3: Seed Germination and Early Seedling Growth Inhibition Assay

Materials:

-

Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species

-

Petri dishes with filter paper

-

Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

-

Distilled water

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare stock solutions of the test compounds.

-

Place sterile filter paper in Petri dishes and moisten with a known volume of the test solution at various concentrations (e.g., 10, 50, 100, 200 ppm). A solvent-only control should be included.

-

Place a predetermined number of seeds (e.g., 20) on the filter paper in each Petri dish.

-

Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

-

After 7-10 days, measure the germination percentage, root length, and shoot length.

-

Calculate the percentage of inhibition for each parameter relative to the control.

Data Analysis:

| Compound | Concentration (ppm) | Germination Inhibition (%) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |

| This compound | 10 | |||

| 50 | ||||

| 100 | ||||

| 200 | ||||

| Derivative A | 10 | |||

| 50 | ||||

| 100 | ||||

| 200 | ||||

| Control | 0 | 0 | 0 | 0 |

Fungicidal Activity Screening

This protocol evaluates the in vitro antifungal activity of the test compounds against common plant pathogenic fungi.

Protocol 4: Mycelial Growth Inhibition Assay

Materials:

-

Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

-

Potato Dextrose Agar (PDA) medium

-

Test compounds dissolved in a suitable solvent

-

Sterile Petri dishes

-

Cork borer

Procedure:

-

Prepare PDA medium and autoclave.

-

While the medium is still molten, add the test compounds at various concentrations to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A solvent-only control should be prepared.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

-

When the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the mycelial colony in all plates.

-

Calculate the percentage of mycelial growth inhibition.

Data Analysis:

| Compound | Concentration (µg/mL) | Mycelial Growth Inhibition (%) |

| This compound | 10 | |

| 25 | ||

| 50 | ||

| 100 | ||

| Derivative B | 10 | |

| 25 | ||

| 50 | ||

| 100 | ||

| Control | 0 | 0 |

Insecticidal/Larvicidal Activity Screening

This protocol is designed to assess the larvicidal potential of the test compounds against a model insect pest.

Protocol 5: Larval Toxicity Bioassay

Materials:

-

Third or fourth instar larvae of a model insect (e.g., Spodoptera litura or Aedes aegypti)

-

Test compounds dissolved in a suitable solvent

-

Distilled water

-

Beakers or small containers

-

Insect diet (for foliar pests) or water (for mosquito larvae)

Procedure:

-

Prepare a series of dilutions of the test compounds in distilled water.

-

For foliar pests, leaf discs can be dipped in the test solutions and allowed to air dry. For mosquito larvae, the compounds are added directly to the water.

-

Place a known number of larvae (e.g., 10-20) in each container with the treated diet or water.

-

Maintain the larvae under controlled environmental conditions.

-

Record larval mortality at 24, 48, and 72 hours.

-

Calculate the percentage mortality, correcting for any control mortality using Abbott's formula.

-

Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.[8]

Data Analysis:

| Compound | Concentration (ppm) | Mortality at 48h (%) | LC50 (ppm) |

| This compound | 1 | ||

| 5 | |||

| 10 | |||

| 25 | |||

| Derivative C | 1 | ||

| 5 | |||

| 10 | |||

| 25 | |||

| Control | 0 | N/A |

Visualization of a Hypothetical Mechanism and Workflow

To visually represent the proposed research and development pathway, the following diagrams have been generated.

Caption: Hypothetical mechanism of herbicidal action.

Sources

- 1. Cinnamic acid derivatives in agrochemicals: current use and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris [mdpi.com]

- 3. Old Escaping Fluorine Dependency in Agrochemical Design | Shoots by Syngenta [shootsbysyngenta.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. cis-Cinnamic acid is a natural plant growth-promoting compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

purifying 2-Chloro-4-fluorocinnamic acid by recrystallization from ethanol

Case ID: REC-2Cl4F-CIN Status: Active Assigned Specialist: Senior Application Scientist, Separation Science Unit Topic: Recrystallization Protocol & Troubleshooting Solvent System: Ethanol (Primary) / Water (Antisolvent)

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-Chloro-4-fluorocinnamic acid . This guide moves beyond generic textbook advice to address the specific physicochemical challenges of purifying this halogenated cinnamic acid derivative.

Target Molecule Data

| Property | Value | Implication for Recrystallization |

| CAS | 202982-74-9 | Verification Key |

| Melting Point | 245–247°C | High. Risk of "oiling out" is negligible in ethanol (BP 78°C). |

| Solubility (EtOH) | High | Pure ethanol often yields poor recovery; an antisolvent (water) is recommended. |

| Solubility (Water) | Very Low | Excellent antisolvent to force precipitation. |

| Acidity (pKa) | ~4.0–4.5 | Acidic. Risk of esterification with ethanol if heated prolonged. |

| Light Sensitivity | Moderate | Cinnamic acids can dimerize ([2+2] cycloaddition) under UV light. Protect from light. |

The "Golden Path" Protocol

Method: Solvent/Antisolvent Recrystallization (Ethanol/Water) Why this method? this compound is highly soluble in ethanol. Evaporative crystallization or cooling of pure ethanol often results in low yields (mother liquor retention). The addition of water (antisolvent) drastically reduces solubility, forcing the crystal lattice to form and improving recovery yield without sacrificing purity.

Step-by-Step Methodology

Pre-requisites:

-

Solvent: Ethanol (95% or Absolute).

-

Antisolvent: Deionized Water (pre-warmed to ~50°C).

-

Equipment: Erlenmeyer flask, magnetic stirrer, heating plate, Buchner funnel.

Phase 1: Dissolution (The Critical Moment)

-

Place the crude This compound in an Erlenmeyer flask.

-

Add Ethanol sparingly. Start with a ratio of 5 mL per gram of solid.

-

Heat the mixture to a gentle boil (approx. 80°C).

-

Technical Note: Do not reflux for more than 10 minutes. Prolonged heating of carboxylic acids in alcohols can lead to trace ethyl ester formation (impurity).

-

-

If solid remains, add hot ethanol in 1 mL increments until fully dissolved.

-

Visual Check: The solution should be clear. If small particles (dust/insolubles) remain but the bulk is dissolved, perform a hot filtration immediately.

-

Phase 2: Nucleation Control (The Antisolvent)

-

Remove the flask from the heat source.

-